molecular formula C19H23N3O4 B2671778 1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide CAS No. 892834-41-2

1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide

Cat. No. B2671778
CAS RN: 892834-41-2
M. Wt: 357.41
InChI Key: MTQLPWRPNSPXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide, also known as ESE-15, is a synthetic compound that has gained attention in recent years due to its potential applications in cancer research.

Scientific Research Applications

Antibacterial and Antitubercular Activities

Research has shown that derivatives of semicarbazones, similar to 1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide, exhibit notable antibacterial and antitubercular activities. For instance, certain diphenyl hydrazones and semicarbazones have been evaluated for their effectiveness against a variety of pathogenic strains and specifically against Mycobacterium tuberculosis H37 Rv, indicating their potential use in treating bacterial and tuberculosis infections (A. Raja et al., 2010).

Analgesic and Anti-inflammatory Activities

Semicarbazones and their derivatives have also been explored for their analgesic and anti-inflammatory properties. A series of 4-(2-phenoxyphenyl)semicarbazones demonstrated significant potential in this area, with some compounds showing more potency than reference drugs like mefenamic acid in formalin tests. This suggests their application in developing new pain relief and anti-inflammatory medications (Ardeshir Rineh et al., 2007).

Anticonvulsant Activity

The anticonvulsant potential of 4-(2-phenoxyphenyl)semicarbazones has been investigated, revealing that certain synthesized compounds provide significant protection against seizures in animal models, surpassing the effectiveness of sodium valproate. This highlights the compound's role in the development of new antiepileptic drugs (A. Shafiee et al., 2009).

Pharmacological and Structure-Activity Relationship

The pharmacological evaluation of semicarbazide derivatives has demonstrated strong antinociceptive activity, particularly with compounds linked to the diphenylacetyl moiety. These findings support the exploration of semicarbazides in pain management research, with computational studies providing further insights into their structure-activity relationships (M. Wujec et al., 2014).

Antimicrobial and Insecticidal Activity

Semicarbazone derivatives have been synthesized and shown to possess both antimicrobial efficacy against various bacterial and fungal strains, and insecticidal activity against pests like Periplaneta americana. These findings open up possibilities for the use of semicarbazone derivatives in agricultural pest management and as antimicrobial agents (N. Gautam & O. Chourasia, 2010).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-3-14-9-11-15(12-10-14)26-13-18(23)21-22-19(24)20-16-7-5-6-8-17(16)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQLPWRPNSPXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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